3,3-Difluoropropan-1-amine hydrochloride
Overview
Description
3,3-Difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H8ClF2N. It is a derivative of propanamine, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is used in various scientific research applications, particularly in the preparation of specific inhibitors.
Mechanism of Action
Target of Action
The primary targets of 3,3-Difluoropropan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The exact mode of action of This compound It is believed that this compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that this compound can be useful in the preparation of hydroxamate-based histone deacetylase inhibitors , suggesting that it may play a role in the regulation of gene expression.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Biochemical Analysis
Biochemical Properties
3,3-Difluoropropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It is known to interact with histone deacetylases, a class of enzymes involved in the removal of acetyl groups from histone proteins . This interaction is crucial as it influences gene expression by altering the chromatin structure. The compound’s ability to inhibit histone deacetylases makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications in cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription . This can affect cell proliferation, differentiation, and apoptosis, making it a compound of interest in cancer research and therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation . This change in acetylation status alters the chromatin structure, making it more accessible for transcription factors and other regulatory proteins, thereby influencing gene expression . Additionally, the compound may interact with other biomolecules involved in epigenetic regulation, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of gene expression and cell proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit histone deacetylases, leading to changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects are also noted, where a certain dosage is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a histone deacetylase inhibitor. It interacts with enzymes and cofactors involved in acetylation and deacetylation processes . The compound’s influence on metabolic flux and metabolite levels can be significant, particularly in cells with high rates of histone acetylation and deacetylation . Understanding these pathways is crucial for elucidating the compound’s full range of biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, where histone deacetylases are primarily active, is particularly important for its role in modulating gene expression . Understanding the factors that influence its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoropropan-1-amine hydrochloride typically involves the fluorination of propanamine derivatives. One common method is the reaction of 3,3-difluoropropanol with ammonia in the presence of a catalyst to form 3,3-difluoropropan-1-amine, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanone, while reduction could produce difluoropropylamine .
Scientific Research Applications
3,3-Difluoropropan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors, particularly histone deacetylase inhibitors, which have implications in cancer research.
Medicine: It is explored for its potential therapeutic applications, including its role in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropropylamine: Similar structure but without the hydrochloride component.
3,3-Difluoro-1-propanamine: Another similar compound with slight variations in structure.
Uniqueness
3,3-Difluoropropan-1-amine hydrochloride is unique due to its specific fluorination pattern and its hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,3-difluoropropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRVKYLTVWXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-89-8 | |
Record name | 1-Propanamine, 3,3-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010097-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-difluoropropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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